Copper(II) 2-aminoethanolate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

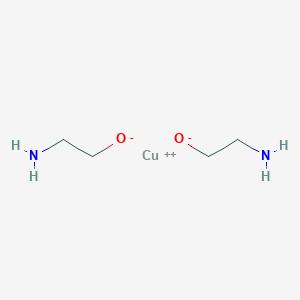

Copper(II) 2-aminoethanolate is a coordination compound formed by the interaction of copper ions with ethanolamine ligands. This complex is known for its stability and versatility, making it useful in various applications, including wood preservation, catalysis, and as an algaecide .

準備方法

Synthetic Routes and Reaction Conditions: Copper(II) 2-aminoethanolate can be synthesized by reacting copper salts (such as copper sulfate or copper acetate) with ethanolamine in an aqueous solution. The reaction typically occurs at room temperature and involves the formation of a stable complex through coordination bonds between the copper ions and the nitrogen and oxygen atoms of the ethanolamine .

Industrial Production Methods: In industrial settings, the preparation of copper ethanolamine complex often involves the use of monoethanolamine or triethanolamine in specific molar ratios with copper salts. The reaction is carried out in large reactors, and the resulting complex is purified through filtration and crystallization processes .

化学反応の分析

Types of Reactions: Copper(II) 2-aminoethanolate undergoes various chemical reactions, including:

Oxidation: The complex can participate in oxidation reactions, where it acts as a catalyst to facilitate the oxidation of organic compounds.

Reduction: It can also undergo reduction reactions, where the copper ions are reduced to a lower oxidation state.

Substitution: The ethanolamine ligands in the complex can be substituted with other ligands, leading to the formation of new complexes

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include hydrogen peroxide and oxygen, with reactions typically occurring under mild conditions.

Reduction Reactions: Reducing agents such as sodium borohydride are used, often under ambient conditions.

Substitution Reactions: Various ligands, such as carboxylic acids or other amines, can be used to replace ethanolamine in the complex

Major Products Formed:

Oxidation: Oxidized organic compounds, such as aldehydes or ketones.

Reduction: Reduced copper species and corresponding organic products.

Substitution: New copper complexes with different ligands

科学的研究の応用

Catalysis

Copper(II) 2-aminoethanolate is extensively used as a catalyst in various organic reactions, including:

- Oxidation Reactions : It facilitates the oxidation of organic compounds, often utilizing hydrogen peroxide or oxygen as oxidants. This application is significant in synthetic organic chemistry for producing aldehydes or ketones from alcohols .

- Reduction Reactions : The compound can act as a reducing agent, where copper ions are reduced to lower oxidation states, aiding in various reduction processes.

- Polymerization Initiator : It has been studied for initiating radical polymerization processes, particularly in the polymerization of methyl methacrylate .

Biological Applications

Research into the biological properties of this compound has revealed potential antimicrobial effects. It is being investigated for:

- Antimicrobial Properties : The compound shows promise as an antimicrobial agent due to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

- Drug Delivery Systems : Ongoing studies are exploring its use in drug delivery systems, leveraging its stability and biocompatibility for targeted therapies.

Wood Preservation

This compound is widely utilized in the wood preservation industry due to its effectiveness against fungal and insect attacks. Its mechanism involves:

- Fungal Resistance : The compound protects wood by penetrating its structure and preventing decay caused by fungi .

- Insect Deterrence : It acts as an insecticide, making treated wood less susceptible to damage from pests .

Case Study 1: Wood Preservation Efficacy

A study evaluated the effectiveness of this compound as a wood preservative. Treated samples showed significantly reduced fungal growth compared to untreated controls over a six-month period, demonstrating its long-lasting protective qualities against decay .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound indicated that it effectively inhibited the growth of various bacterial strains, including E. coli and S. aureus. The study highlighted its potential for use in medical applications where infection control is crucial .

作用機序

The mechanism of action of copper ethanolamine complex involves the coordination of copper ions with ethanolamine ligands, which stabilizes the copper in a specific oxidation state. This stabilization allows the complex to participate in various catalytic and antimicrobial activities. The molecular targets and pathways involved include the interaction with microbial cell membranes, leading to cell disruption and death .

類似化合物との比較

Copper(II) 2-aminoethanolate can be compared with other similar compounds, such as:

Copper triethanolamine complex: Similar in structure but with triethanolamine as the ligand, offering different coordination properties

Copper salicylate complex: Formed with salicylic acid, used for its antimicrobial properties

Copper succinate complex: Involves succinic acid as the ligand, used in various catalytic applications

Uniqueness: The copper ethanolamine complex is unique due to its stability, ease of synthesis, and versatility in various applications. Its ability to form stable coordination bonds with ethanolamine ligands makes it particularly effective in wood preservation and as a catalyst .

特性

CAS番号 |

14215-52-2 |

|---|---|

分子式 |

C4H12CuN2O2 |

分子量 |

183.7 g/mol |

IUPAC名 |

copper;2-aminoethanolate |

InChI |

InChI=1S/2C2H6NO.Cu/c2*3-1-2-4;/h2*1-3H2;/q2*-1;+2 |

InChIキー |

OKKLVOIECHEOFM-UHFFFAOYSA-N |

SMILES |

C(C[O-])N.C(C[O-])N.[Cu+2] |

正規SMILES |

C(C[O-])N.C(C[O-])N.[Cu+2] |

Key on ui other cas no. |

14215-52-2 |

同義語 |

Copper, bis2-(amino-.kappa.N)ethanolato-.kappa.O- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。